BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of Ethyl 8-(2-
chlorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 8-(2-chlorophenyl)-8-
Compound Name:
oxooctanoate

Cat. No.: B1326124

An In-depth Technical Guide to Ethyl 8-(2-
chlorophenyl)-8-oxooctanoate

Disclaimer: Specific experimental data for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is limited
in publicly accessible scientific literature. The following information is substantially based on
established chemical principles and data available for structurally related compounds,
particularly its 3-chloro isomer. Researchers should validate this information through
experimental analysis.

Introduction

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is an organic compound that incorporates an ethyl
ester, a long-chain alkyl backbone, and a 2-chlorophenyl ketone. This unique combination of
functional groups makes it a potentially valuable intermediate in various fields of chemical
synthesis, including pharmaceutical and materials science research. The presence of a
reactive ketone, a stable ester, and a substituted aromatic ring allows for a variety of chemical
transformations. This guide provides an overview of its predicted physical and chemical
properties, a plausible synthetic route, and general experimental protocols for its
characterization.

Physicochemical Properties
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The quantitative properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate are summarized
below. It is important to note that while the molecular formula and weight are exact, other
physical properties are estimations based on its isomers and related structures.

Property Value Source/Method
Molecular Formula C16H21ClOs3 Calculation
Molecular Weight 296.79 g/mol Calculation[1]
CAS Number Not assigned
Predicted to be a colorless to
Appearance . Inferred
pale yellow oil
N ) > 250 °C at 760 mmHg
Boiling Point ) Inferred
(Predicted)
Density ~1.1 g/cm?3 (Predicted) Inferred

Soluble in common organic
- solvents (e.g., ethanol, ether,
Solubility _ _ Inferred
dichloromethane); Insoluble in

water (Predicted)

Predicted:
UEEFJIXVTZMXSX-

InChl Key Inferred[1]
UHFFFAOYSA-N (for 3-chloro

isomer)

Chemical Properties and Reactivity

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate possesses several reactive sites that dictate its
chemical behavior:

o Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack and can undergo
reactions such as reduction to a secondary alcohol, reductive amination, and the formation
of ketals.
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o Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the
corresponding carboxylic acid. It can also undergo transesterification in the presence of
other alcohols.

o Aromatic Ring: The 2-chlorophenyl group can participate in further electrophilic aromatic
substitution reactions, although the existing substituents will influence the position of new
functional groups.

» Alkyl Chain: The octanoate chain provides flexibility and lipophilicity to the molecule.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of Ethyl 8-(2-
chlorophenyl)-8-oxooctanoate are not explicitly available. However, a plausible two-step
synthesis involving Friedel-Crafts acylation followed by esterification can be proposed based
on standard organic chemistry methodologies.

Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic
acid via Friedel-Crafts Acylation

This step involves the reaction of chlorobenzene with a derivative of suberic acid, such as
suberic anhydride or the mono-acyl chloride of suberic acid monoethyl ester, in the presence of
a Lewis acid catalyst.

Materials:

Chlorobenzene

Suberic anhydride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM) as solvent

Hydrochloric acid (HCI), aqueous solution

Sodium sulfate (Na2S0a4), anhydrous
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e Rotary evaporator
o Standard glassware for organic synthesis
Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous
aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

e Cool the suspension to 0 °C in an ice bath.

» Dissolve suberic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise
to the AICIs suspension.

» After the addition is complete, add chlorobenzene (1 equivalent) dropwise, maintaining the
temperature at O °C.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker
of crushed ice and concentrated HCI.

o Separate the organic layer and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure using a rotary evaporator.

e The crude product, a mixture of ortho and para isomers, can be purified by column
chromatography on silica gel to isolate the desired 2-chloro isomer.

Step 2: Esterification of 8-(2-chlorophenyl)-8-
oxooctanoic acid

The purified carboxylic acid is then esterified to yield the final product.

Materials:
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e 8-(2-chlorophenyl)-8-oxooctanoic acid

o Ethanol (absolute)

 Sulfuric acid (H2S0a4), concentrated

e Sodium bicarbonate (NaHCOs), saturated aqueous solution
e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

» Rotary evaporator

Procedure:

» Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1 equivalent) in an excess of absolute
ethanol.

» Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
e Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

» After completion, cool the mixture to room temperature and remove the excess ethanol using
a rotary evaporator.

» Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

o Further purification can be achieved by vacuum distillation or column chromatography.

Characterization Protocols

The structure and purity of the synthesized compound would be confirmed using standard
spectroscopic techniques.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show characteristic signals for the ethyl group (a triplet and a quartet),
multiplets for the methylene protons of the octanoate chain, and signals in the aromatic
region for the protons on the 2-chlorophenyl group.

o 13C NMR would display distinct peaks for the ester and ketone carbonyl carbons, the
carbons of the ethyl group, the aliphatic carbons of the octanoate chain, and the carbons
of the aromatic ring.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS) would be used to confirm the elemental
composition by providing an accurate mass measurement.

o The mass spectrum would show the molecular ion peak and characteristic fragmentation

patterns.
e Infrared (IR) Spectroscopy:

o The IR spectrum would exhibit strong absorption bands for the C=0 stretching vibrations
of the ketone and the ester functional groups.
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Caption: Plausible synthetic route for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
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Caption: General workflow for the characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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